N-{2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-3-(1H-indol-3-yl)propanamide
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Overview
Description
N-{2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-3-(1H-indol-3-yl)propanamide is a complex organic compound with a unique structure that combines several functional groups
Mechanism of Action
Target of Action
The primary target of this compound, also known as SR-01000557981, N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide, HMS624F11, ChemDiv1_013145, or Oprea1_094972, is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .
Mode of Action
This compound interacts with its target, EGFR, by inhibiting its activity . It is designed to bind to the EGFR, blocking the binding of EGF and other ligands, and thus preventing the activation of the downstream signaling pathways . This results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which plays a crucial role in the regulation of cell growth, survival, and differentiation . By inhibiting EGFR, the compound disrupts the activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival .
Result of Action
The inhibition of EGFR by this compound leads to a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells that overexpress EGFR . This results in a reduction in tumor growth and size .
Preparation Methods
The synthesis of N-{2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-3-(1H-indol-3-yl)propanamide involves multiple steps. The synthetic route typically starts with the preparation of intermediate compounds, which are then coupled through various chemical reactions. Common reagents used in the synthesis include N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent, which facilitates the formation of amide bonds . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
N-{2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-3-(1H-indol-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
N-{2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-3-(1H-indol-3-yl)propanamide can be compared with other similar compounds, such as:
- N-(furan-2-ylmethyl)-2-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
- N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of furan, quinazolinone, and indole moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O4S/c32-23(12-11-17-14-27-21-9-3-1-7-19(17)21)30-31-25(34)20-8-2-4-10-22(20)29-26(31)36-16-24(33)28-15-18-6-5-13-35-18/h1-10,13-14,27H,11-12,15-16H2,(H,28,33)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLMSSPMYRPRCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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